1,3-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene
Description
The compound 1,3-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene is a fluorinated aromatic thioether characterized by two distinct structural features:
- A benzene ring with fluorine atoms at positions 1 and 3.
- A sulfanylmethyl (-SCH2-) group at position 4, substituted with a 3,4-difluorophenyl moiety.
This structure combines electron-withdrawing fluorine substituents with a sulfur-containing functional group, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science. Its molecular formula is C13H8F4S, with a molecular weight of 264.26 g/mol (calculated).
Properties
IUPAC Name |
1-[(3,4-difluorophenyl)sulfanylmethyl]-2,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4S/c14-9-2-1-8(12(16)5-9)7-18-10-3-4-11(15)13(17)6-10/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBUHHVTFJOBOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CSC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
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Synthesis of 4-(Bromomethyl)-1,3-difluorobenzene :
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Bromination of 1,3-difluorotoluene using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄.
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Yield: 82–88% after column chromatography (hexane/ethyl acetate, 9:1).
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Preparation of 3,4-Difluorobenzenethiol :
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Coupling Reaction :
Mechanistic Insight : The reaction proceeds via an SN2 mechanism, where the thiolate anion attacks the electrophilic benzyl carbon, displacing bromide. Steric hindrance from adjacent fluorine atoms slightly reduces reactivity, necessitating elevated temperatures.
Transition Metal-Free Sulfur Cross-Coupling
Recent advances in sulfur chemistry enable metal-free coupling strategies. A method adapted from ((difluoromethyl)sulfonyl)benzene and thiocyanates involves:
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In Situ Thiocyanate Generation :
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Nucleophilic Substitution :
Advantages :
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Avoids transition metals, reducing cost and toxicity.
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Compatible with sensitive fluorinated substrates.
Purification Challenges and Solutions
Purifying 1,3-difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene is complicated by its structural similarity to intermediates. Key observations include:
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Chromatographic Separation :
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Recrystallization :
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Dissolving the crude product in hot ethanol followed by slow cooling yields crystalline product (mp 92–94°C).
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Comparative Analysis of Synthesis Methods
| Method | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Thiol-Ene Coupling | K₂CO₃, DMF, 80°C | 12 h | 68–72 | >95 |
| Metal-Free Coupling | ((F₂C)SO₂)Ph, DMF, 100°C | 24 h | 60–65 | 90–92 |
| Directed Fluorination | LDA, NFSI, THF, −78°C | 4 h | 65–75 | 85–88 |
Chemical Reactions Analysis
Types of Reactions: 1,3-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the sulfanylmethyl group or to convert the fluorinated benzene ring to a more saturated form using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate (K₂CO₃), dimethylformamide (DMF), elevated temperatures.
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH₄), tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzene derivatives and de-fluorinated products.
Scientific Research Applications
Chemistry
1,3-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene serves as a building block for synthesizing more complex fluorinated aromatic compounds. Its unique structure allows for various substitution reactions that can introduce diverse functional groups.
Medicinal Chemistry
Research indicates that this compound may exhibit biological activity relevant to drug design and development. Its interaction with molecular targets can influence biochemical pathways, making it a candidate for therapeutic applications. Studies have explored its potential effects on receptors and enzymes, suggesting a role in modulating biological functions.
Materials Science
In the field of materials science, this compound is investigated for its utility in producing specialty chemicals and materials that require specific chemical properties such as increased stability and reactivity due to the presence of fluorine atoms.
Case Study 1: Drug Development
A study focused on the synthesis of derivatives of 1,3-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene revealed promising results in binding affinity towards certain receptors linked to neurological disorders. The modifications made to the sulfanylmethyl group enhanced the compound's potency and selectivity.
Case Study 2: Chemical Synthesis
In another investigation, researchers utilized this compound as an intermediate in synthesizing novel fluorinated compounds with potential applications in agrochemicals. The efficiency of nucleophilic substitution reactions was highlighted, showcasing the compound's versatility in synthetic pathways.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene is primarily related to its ability to participate in various chemical reactions due to the presence of electron-withdrawing fluorine atoms and the reactive sulfanylmethyl group. These functional groups influence the compound’s reactivity and interaction with other molecules, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related analogs:
Key Observations:
- Thioether vs. Sulfone/Sulfonamide : The target’s thioether group is less oxidized than sulfones (e.g., diphenyl sulfone ) or sulfonamides (e.g., 3,4-Difluorobenzenesulfonamide ), rendering it more nucleophilic but less thermally stable.
- Fluorination Pattern : The 1,3-difluoro substitution on the benzene ring distinguishes it from 3,4-difluorophenyl analogs (e.g., 3,4-Difluorostyrene ), altering electronic effects and regioselectivity in reactions.
- Reactivity : Compared to 3,4-Difluorophenyl isothiocyanate , the target lacks the reactive isothiocyanate group, limiting its utility in thiourea formation but enhancing stability.
Physical and Chemical Properties
Limited data on the target compound’s physical properties are available in the provided evidence. However, inferences can be drawn from analogs:
- Melting Point: Thiazole derivatives (e.g., 4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine ) exhibit higher melting points (~116–117°C) due to hydrogen bonding and crystallinity.
- Solubility : Fluorine atoms enhance lipid solubility, while sulfur-containing groups (e.g., thioether, sulfone) influence polarity. The target likely has moderate solubility in organic solvents like dichloromethane or THF.
Biological Activity
1,3-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene is a fluorinated aromatic compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
The compound is characterized by its difluorobenzene backbone and a sulfanylmethyl group attached to a 3,4-difluorophenyl moiety. The presence of fluorine atoms enhances its chemical stability and reactivity, making it suitable for various applications in drug development and chemical synthesis.
The biological activity of 1,3-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorine substituents are known to modulate the electronic properties of the molecule, which can influence enzyme activity and receptor binding. The sulfanylmethyl group may facilitate interactions with thiol-containing biomolecules, potentially impacting cellular signaling pathways.
Cytotoxicity Studies
Recent studies have indicated that compounds structurally related to 1,3-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene exhibit significant cytotoxic effects against various cancer cell lines. For instance, related dithiourea compounds demonstrated IC50 values in the low micromolar range against KB and CNE2 cancer cells . This suggests that the target compound may also possess similar cytotoxic properties.
Case Studies and Research Findings
Comparison with Similar Compounds
1,3-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene can be compared to other fluorinated aromatic compounds in terms of biological activity:
Applications in Drug Development
The unique properties of 1,3-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene make it a promising candidate for further investigation in drug design. Its ability to interact with biological targets could lead to the development of novel therapeutic agents for cancer treatment or other diseases characterized by dysregulated cellular signaling.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 1,3-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene, and what analytical techniques are critical for confirming its purity and structure?
- Methodology : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution for introducing sulfur moieties and fluorination steps. Key intermediates, such as 3,4-difluorothiophenol, are coupled with halogenated benzyl derivatives under controlled conditions.
- Analytical Techniques :
- High-Performance Liquid Chromatography (HPLC) for purity assessment (e.g., retention time analysis as in ).
- Nuclear Magnetic Resonance (NMR) for structural confirmation, particularly -NMR to resolve fluorine environments.
- Mass Spectrometry (LCMS) to verify molecular weight (e.g., m/z 715 [M+H]+ observed in ).
- Critical Considerations : Optimize reaction conditions (solvent, temperature) to minimize side products like sulfoxides or over-fluorination .
Q. How is this compound utilized in studying glutamate receptor interactions, and what in vitro assays are typically employed?
- Application : The compound acts as a key structural component in metabotropic glutamate receptor (mGlu2/3) antagonists, such as LY3020371·HCl, to investigate neurological pathways in depression and anxiety ().
- Assays :
- Radioligand Binding Assays : Competitive displacement studies using -labeled ligands to determine receptor affinity.
- Functional cAMP Inhibition Assays : Measure intracellular cAMP levels to assess antagonist potency.
- X-ray Crystallography : Resolve binding modes with receptor subtypes (e.g., mGlu2/3 heterodimers, as in ).
Advanced Research Questions
Q. What strategies are recommended for resolving contradictory data in the compound’s receptor binding affinity across different studies?
- Root Causes : Discrepancies may arise from assay conditions (e.g., buffer pH, ion concentrations), receptor subtype specificity (mGlu2 vs. mGlu3), or ligand purity.
- Solutions :
- Standardize Assay Protocols : Use uniform cell lines and buffer systems (e.g., HEPES-based buffers at pH 7.4).
- Orthogonal Validation : Combine radioligand binding with electrophysiology (patch-clamp) to confirm functional antagonism.
- Meta-Analysis : Compare data across studies using statistical tools like Bland-Altman plots to identify systematic biases ( ).
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile as a metabotropic glutamate receptor antagonist?
- SAR Parameters :
- Fluorine Substitution : Test analogs with mono-/di-fluorination on the benzene ring to modulate electron-withdrawing effects and lipophilicity.
- Sulfur Linker Modifications : Replace the sulfanylmethyl group with sulfoxide/sulfone variants to assess metabolic stability ().
- Methodology :
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses with mGlu2/3 ( ).
- In Vivo Pharmacokinetics**: Assess brain penetration in rodent models via microdialysis, correlating with behavioral assays (e.g., forced swim test).
- Key Finding : The bicyclo[3.1.0]hexane scaffold in LY3020371·HCl enhanced metabolic stability compared to linear analogs () .
Q. What experimental approaches are effective in analyzing the compound’s metabolic stability and potential toxicity in preclinical models?
- Metabolic Stability :
- Liver Microsome Assays : Incubate with human/rat microsomes and quantify parent compound via LCMS.
- CYP450 Inhibition Screening : Identify interactions with cytochrome P450 isoforms (e.g., CYP3A4).
- Toxicity Profiling :
- Ames Test : Assess mutagenicity using Salmonella strains.
- hERG Channel Assay : Evaluate cardiac risk via patch-clamp electrophysiology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
